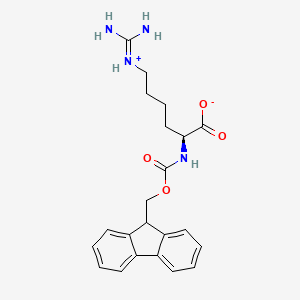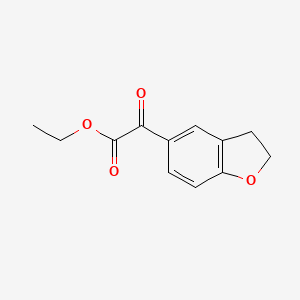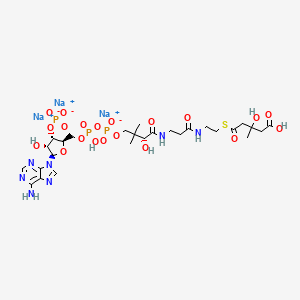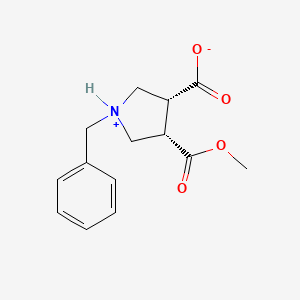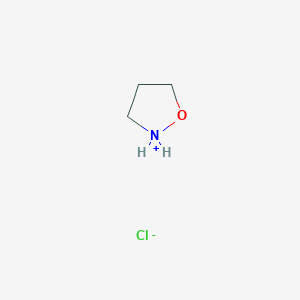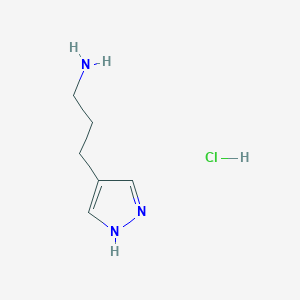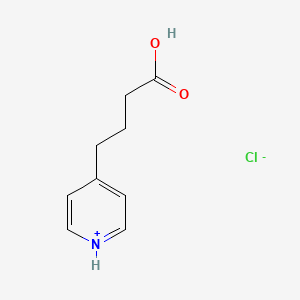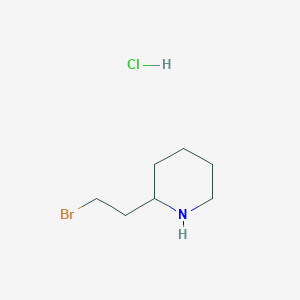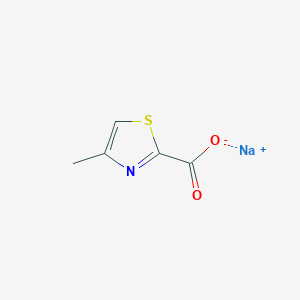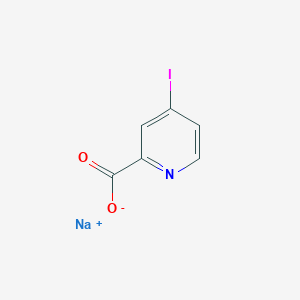
sodium;4-iodopyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-iodopyridine-2-carboxylate is a chemical compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the 4-position of the pyridine ring and a carboxylate group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-iodopyridine-2-carboxylate typically involves the iodination of pyridine derivatives. One common method is the diazotization-Sandmeyer reaction, where an amine is diazotized and then treated with iodine to introduce the iodine atom at the desired position . The reaction conditions often require low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Sodium;4-iodopyridine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
科学研究应用
Sodium;4-iodopyridine-2-carboxylate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of sodium;4-iodopyridine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carboxylate group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
相似化合物的比较
4-Amino-3-iodopyridine: This compound has similar reactivity but differs in the position of the amino group.
4-Amino-3-chloropyridine: This compound has a chlorine atom instead of iodine and shows different reactivity and yield in chemical reactions.
Uniqueness: Sodium;4-iodopyridine-2-carboxylate is unique due to the presence of both the iodine atom and the carboxylate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
sodium;4-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYKBIRCCTBQG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1I)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3INNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B7826697.png)
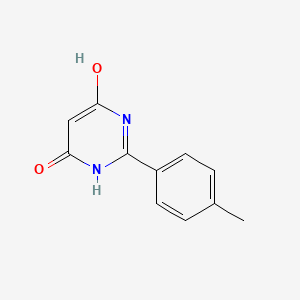

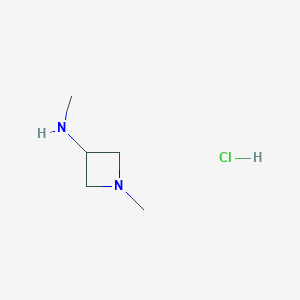
![(2R)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate](/img/structure/B7826722.png)
